molecular formula C9H9IO2Zn B14870317 4-(Methoxycarbonyl)-2-methylphenylZinc iodide

4-(Methoxycarbonyl)-2-methylphenylZinc iodide

Cat. No.: B14870317
M. Wt: 341.5 g/mol
InChI Key: DXYOSGNMEWGBQR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxycarbonyl)-2-methylphenylzinc iodide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Methoxycarbonyl)-2-methylphenylzinc iodide typically involves the reaction of 4-(Methoxycarbonyl)-2-methylphenyl iodide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-(Methoxycarbonyl)-2-methylphenyl iodide+Zn4-(Methoxycarbonyl)-2-methylphenylzinc iodide\text{4-(Methoxycarbonyl)-2-methylphenyl iodide} + \text{Zn} \rightarrow \text{this compound} 4-(Methoxycarbonyl)-2-methylphenyl iodide+Zn→4-(Methoxycarbonyl)-2-methylphenylzinc iodide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-2-methylphenylzinc iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the aryl group of the organozinc compound and the electrophile.

Scientific Research Applications

4-(Methoxycarbonyl)-2-methylphenylzinc iodide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-2-methylphenylzinc iodide involves the transfer of the aryl group from the zinc center to an electrophile. This process is facilitated by the coordination of the zinc atom with the solvent (THF) and the electrophile, which stabilizes the transition state and lowers the activation energy of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)phenylzinc iodide
  • 2-Methylphenylzinc iodide
  • 4-(Methoxycarbonyl)-2-methylphenylmagnesium bromide

Uniqueness

4-(Methoxycarbonyl)-2-methylphenylzinc iodide is unique due to its specific substitution pattern and the presence of both a methoxycarbonyl group and a methyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C9H9IO2Zn

Molecular Weight

341.5 g/mol

IUPAC Name

iodozinc(1+);methyl 3-methylbenzene-4-ide-1-carboxylate

InChI

InChI=1S/C9H9O2.HI.Zn/c1-7-4-3-5-8(6-7)9(10)11-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

DXYOSGNMEWGBQR-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=CC(=C1)C(=O)OC.[Zn+]I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.